3-氧代环丙烷-1,1-二羧酸二异丙酯

描述

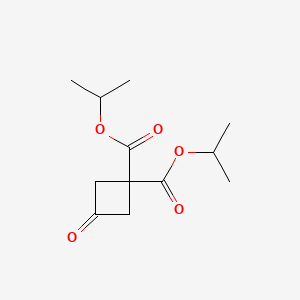

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a compound with the molecular formula C12H18O5 . It is mainly used in organic synthesis as an intermediate for the synthesis of other organic compounds . It can also be used as a non-acidic solvent in organic synthesis, coatings, and coatings .

Synthesis Analysis

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be obtained by esterification of cyclobutanedione and isopropanol . The reaction is generally carried out under an inert atmosphere and catalyzed under basic conditions .Molecular Structure Analysis

The molecular structure of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is represented by the SMILES string: CC©OC(=O)C1(CC(=O)C1)C(=O)OC©C .Chemical Reactions Analysis

The synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate involves the esterification of cyclobutanedione and isopropanol . This reaction is generally carried out under an inert atmosphere and catalyzed under basic conditions .Physical and Chemical Properties Analysis

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a colorless liquid . Its melting point is about -30 °C , and its boiling point is about 293.2±40.0 °C . The density of this compound is about 1.165±0.06 g/cm3 . It is soluble in organic solvents, such as ethanol and ether .科学研究应用

氨基酸合成

二异丙基-3-氧代环丁烷-1,1-二羧酸盐用作顺式和反式-1-氨基-3-氟-3-甲基环丁烷羧酸等独特氨基酸合成的起始原料。这些氨基酸由于其结构属性而表现出有趣的物理化学性质,例如受氨基与邻近原子相互作用影响的不同pKa值(Chernykh et al., 2016)。

聚合研究

该化合物在聚合物化学领域中得到应用,特别是在环丁烯的活性开环复分解聚合中。它在具有各种官能团的嵌段共聚物和聚丁二烯的合成中发挥重要作用,扩大了具有定制化性质的材料的范围(Perrott & Novak, 1996)。

材料合成

它参与了二异丙基-6-羟基-6-甲基-4-氧代环己烷-1,3-二羧酸盐等独特材料的合成和结构分析。这些材料因其特定的结构和潜在的功能特性而受到关注(Gein et al., 2005)。

催化和反应机理中的应用

催化过程

该化合物用于催化过程中,例如氨基酸的H2O2氧化。这些体系中存在二异丙基-3-氧代环丁烷-1,1-二羧酸盐可能会影响催化的效率和选择性,强调了其在微调反应机理中的作用(Lakk-Bogáth et al., 2015)。

动力学和机理研究

它参与开环聚合研究,提供了对这类反应动力学和机理的见解。例如,在活性阴离子条件下二异丙基环丙烷-1,1-二羧酸盐的聚合揭示了反应速率、引发和增长步骤的各个方面,有助于对聚合物化学的更深入理解(Penelle & Xie, 2000)。

安全和危害

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is an organic compound with volatility and flammability . In use, appropriate safety measures need to be taken, including avoiding contact with skin and eyes, staying away from fire and high temperature, and avoiding inhalation of vapors . In the event of inadvertent exposure to the compound, immediately flush the affected area with plenty of water and seek medical help .

作用机制

Target of Action

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is primarily used in organic synthesis as an intermediate for the synthesis of other organic compounds . The specific targets of this compound can vary depending on the final product being synthesized.

Mode of Action

The compound interacts with its targets through chemical reactions. It is often involved in esterification reactions, where it reacts with other compounds to form new products . The exact mode of action can vary depending on the specific reaction and the compounds involved.

Result of Action

The molecular and cellular effects of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate are determined by the specific reactions it is involved in and the final products of these reactions. As an intermediate in organic synthesis, it contributes to the formation of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be influenced by various environmental factors. For instance, its reactions are generally carried out under an inert atmosphere and catalyzed under basic conditions . Additionally, it is a volatile and flammable compound, so safety measures need to be taken to avoid contact with skin and eyes, keep away from fire and high temperature, and avoid inhalation of vapors .

属性

IUPAC Name |

dipropan-2-yl 3-oxocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHVVNMAISCDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(=O)C1)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

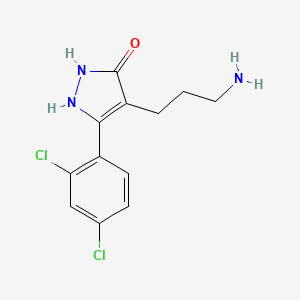

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide](/img/structure/B2827825.png)

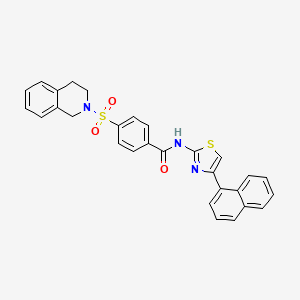

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)

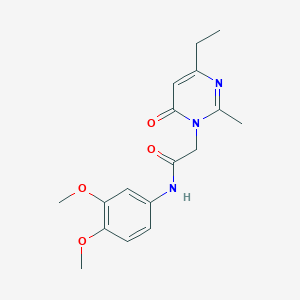

![5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827833.png)

![2-(3-fluorophenyl)-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2827837.png)